molecular formula C8H11NO2 B13026420 1-propyl-1H-pyrrole-3-carboxylic acid

1-propyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B13026420
M. Wt: 153.18 g/mol
InChI Key: BAJKVYHRAWKUMA-UHFFFAOYSA-N
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Description

1-Propyl-1H-pyrrole-3-carboxylic acid is a pyrrole-derived compound featuring a propyl substituent at the 1-position and a carboxylic acid group at the 3-position. Pyrrole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their aromatic heterocyclic structure and tunable reactivity. This compound’s structural features, including the electron-rich pyrrole ring and the carboxylic acid functionality, make it a valuable intermediate in organic synthesis and drug development.

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

1-propylpyrrole-3-carboxylic acid

InChI

InChI=1S/C8H11NO2/c1-2-4-9-5-3-7(6-9)8(10)11/h3,5-6H,2,4H2,1H3,(H,10,11)

InChI Key

BAJKVYHRAWKUMA-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC(=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propyl-1H-pyrrole-3-carboxylic acid can be synthesized through several methods. One common approach involves the condensation of carboxylic acids with substituted amines, followed by acid-mediated cyclization to form the pyrrole ring . For instance, the condensation of 2,4,4-trimethoxybutan-1-amine with a carboxylic acid under reflux conditions, followed by cyclization, yields the desired pyrrole derivative .

Industrial Production Methods: Industrial production of pyrrole derivatives often employs catalytic processes to enhance yield and selectivity. For example, the use of a catalytic ruthenium complex and an alkali metal base can facilitate the assembly of N-unsubstituted pyrroles through fully unmasked α-amino aldehydes . This method is advantageous due to its operational simplicity and high efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Propyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the pyrrole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Pyrrole-3-carboxylic acid derivatives.

    Reduction: Pyrrole-3-methanol or other reduced forms.

    Substitution: N-substituted pyrrole derivatives.

Mechanism of Action

The mechanism of action of 1-propyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes, leading to the observed biological activities .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The following compounds share structural similarities with 1-propyl-1H-pyrrole-3-carboxylic acid but differ in core heterocycles, substituents, or functional groups:

Compound Name Core Structure Substituents/Functional Groups Key Structural Differences Reference
1-Isopropyl-1H-pyrrole-3-carboxylic acid Pyrrole Isopropyl at N1, COOH at C3 Branched alkyl chain (vs. linear propyl)
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-COOH Pyrazole Methyl (N1), nitro (C4), propyl (C3), COOH (C5) Pyrazole core (two adjacent N atoms)
1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid Pyrazole Allyl (N1), amino (C3), COOH (C4) Amino group enhances H-bonding capability
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-COOH Pyrrolo-pyridine Methoxy (C5), COOH (C2) Fused pyrrole-pyridine aromatic system
1-Methyl-5-oxopyrrolidine-3-carboxylic acid Pyrrolidine Methyl (N1), ketone (C5), COOH (C3) Saturated ring with ketone functionality
Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-COOH·HCl Morpholine-pyrrolidine Morpholine-O, COOH (C3), HCl salt Fused morpholine ring; hydrochloride salt form

Key Observations :

  • Substituent Effects: Linear vs. branched alkyl chains (e.g., propyl vs. isopropyl in ) influence steric bulk and lipophilicity. Functional groups like nitro () or amino () modulate electronic properties and reactivity.

Physicochemical Properties

A comparison of key physicochemical parameters is summarized below:

Compound Name Molecular Formula Solubility Melting Point (if available) LogP (Predicted) Reference
This compound C8H11NO2 Moderate in polar solvents Not reported ~1.2
1-Isopropyl-1H-pyrrole-3-carboxylic acid C8H11NO2 Lower aqueous solubility Not reported ~1.8
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-COOH C8H11N3O4 Low (non-polar solvents) Not reported ~2.1
1-Methyl-5-oxopyrrolidine-3-carboxylic acid C6H9NO3 High (polar solvents) Not reported ~-0.5
Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-COOH·HCl C9H15ClN2O3 High (aqueous due to HCl) >200°C (decomposes) ~-1.0

Key Trends :

  • Solubility : Compounds with ionizable groups (e.g., HCl salt in ) or polar substituents (e.g., ketone in ) exhibit higher aqueous solubility.
  • Lipophilicity : Branched alkyl chains () or nitro groups () increase LogP, favoring membrane permeability.

Reactivity and Functional Group Analysis

  • Carboxylic Acid Reactivity : The position of the COOH group influences acidity. For example, pyrazole-5-COOH () is less acidic than pyrrole-3-COOH due to electron-withdrawing nitro groups.
  • Substituent-Driven Reactions : Allyl groups () enable cycloaddition or oxidation reactions, while ketones () participate in nucleophilic additions.
  • Hydrogen Bonding: Amino-substituted derivatives () form robust intermolecular H-bonds, impacting crystallization and stability .

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